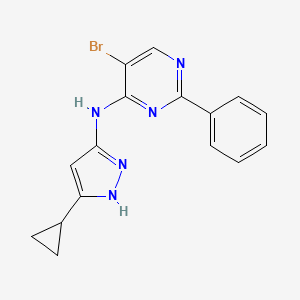
5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring, a cyclopropyl group attached to the pyrazole ring, and a phenyl group at the 2nd position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the bromine atom and the cyclopropyl-pyrazole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
- Step 1: Synthesis of Pyrimidine Core:
- Reactants: 2-phenyl-4,6-dichloropyrimidine, sodium hydride, DMF
- Conditions: The reaction is carried out at elevated temperatures (around 100°C) to form the pyrimidine core.
- Step 2: Bromination:
- Reactants: Pyrimidine core, bromine
- Conditions: The bromination is typically performed at room temperature in the presence of a solvent like chloroform.
- Step 3: Introduction of Cyclopropyl-Pyrazole Moiety:
- Reactants: Brominated pyrimidine, 5-cyclopropyl-2H-pyrazole, potassium carbonate
- Conditions: The reaction is carried out in DMF at elevated temperatures (around 80°C) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine undergoes various chemical reactions, including:
- Substitution Reactions:
- Common Reagents: Nucleophiles such as amines or thiols
- Conditions: Typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
- Oxidation Reactions:
- Common Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate
- Conditions: These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
- Reduction Reactions:
- Common Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
- Conditions: These reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can result in the formation of corresponding oxides.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine has several scientific research applications, including:
- Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
- Used in the development of bioactive compounds for research purposes.
- Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied as a lead compound for the development of new drugs.
- Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their functions and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 5-bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-methyl-1-piperazinyl)-4-pyrimidinamine
- 5-bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-methyl-1-piperazinyl)-4-pyrimidinamine
Uniqueness: Compared to similar compounds, 5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine is unique due to the presence of the phenyl group at the 2nd position of the pyrimidine ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H14BrN5 |
|---|---|
Molekulargewicht |
356.22 g/mol |
IUPAC-Name |
5-bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C16H14BrN5/c17-12-9-18-15(11-4-2-1-3-5-11)20-16(12)19-14-8-13(21-22-14)10-6-7-10/h1-5,8-10H,6-7H2,(H2,18,19,20,21,22) |
InChI-Schlüssel |
NYJJTPDLDNBXNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3Br)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














